molecular formula C12H15N3O2 B6261901 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine CAS No. 1152842-25-5

1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B6261901
CAS No.: 1152842-25-5
M. Wt: 233.3
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a 3,4-dimethoxyphenylmethyl group and an amine group at the 4-position. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with hydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyrazole derivative. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like ethanol or methanol. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group, with reagents such as alkyl halides or acyl chlorides to form substituted amine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pyrazole derivatives with potential biological activities.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications. It is being studied as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. It is also employed in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains a 3,4-dimethoxyphenyl group and exhibits similar biological activities.

    3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups.

    3,4-Dimethoxybenzyl methyl ketone: Another compound with a 3,4-dimethoxyphenyl group, used in various chemical syntheses.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

1152842-25-5

Molecular Formula

C12H15N3O2

Molecular Weight

233.3

Purity

95

Origin of Product

United States

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